![molecular formula C24H25N3O4 B2644851 N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide CAS No. 1326874-99-0](/img/structure/B2644851.png)
N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
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Overview
Description
The compound appears to contain several functional groups, including an acetamide group (N-C=O), a tert-butyl group (C(CH3)3), and a complex tricyclic structure with multiple nitrogen and oxygen atoms. The presence of these functional groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the tricyclic structure and multiple functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic, while the acetamide group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Reactivity
The serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile demonstrates the utility of tert-butyl groups in facilitating the synthesis of nitrogen heterocycles, highlighting the relevance of similar chemical structures in organic chemistry. This compound serves as a precursor for various nitrogen heterocycles, showcasing a method to achieve the one-step reduction of an oxime group to a methylene unit, which is significant for the synthesis of complex organic molecules (Klenov et al., 2016).
Catalysis and Transformation
Research on enantioselective intramolecular cyclopropanation catalyzed by chiral dirhodium(II) catalysts illustrates the potential of tert-butyl substituted diazo compounds in facilitating high-yield, high-enantiomeric-excess reactions. This study underscores the versatility of tert-butyl substituted compounds in asymmetric synthesis, providing a pathway for the creation of complex, functionalized molecules with high precision (Doyle et al., 1994).
Electrochemical and Electrochromic Properties
The development of electrochemically stable polyimides incorporating tert-butyl-substituted phenylenediamine units reveals the importance of such structures in creating materials with significant electrochemical and electrochromic stability. These polyimides demonstrate reversible oxidation redox couples and hold potential for applications in electrochromic devices, showcasing the functional material applications of tert-butyl substituted compounds (Wang & Hsiao, 2009).
Polymerization Initiator
The use of di-tert. butyl peroxide as an initiator for polymerization provides insights into the role of tert-butyl groups in polymer science. Analysis of polymers initiated by this compound offers a deeper understanding of the initiation mechanisms and the resulting polymer properties, illustrating the broader implications for polymer synthesis and design (Allen & Bevington, 1961).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
properties
IUPAC Name |
N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-24(2,3)25-19(28)15-27-20-17-11-7-8-12-18(17)31-21(20)22(29)26(23(27)30)14-13-16-9-5-4-6-10-16/h4-12,21H,13-15H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSVIOVHFEKGN-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C[N+]1=C2C(C(=O)N(C1=O)CCC3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N3O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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